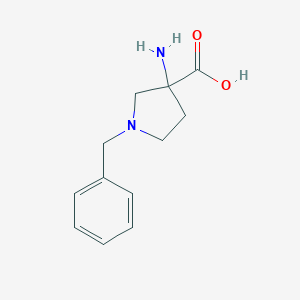

3-Amino-1-benzylpyrrolidine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-1-benzylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-12(11(15)16)6-7-14(9-12)8-10-4-2-1-3-5-10/h1-5H,6-9,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXBOFOMZFVXPTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C(=O)O)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00932650 | |

| Record name | 3-Amino-1-benzylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145602-87-5 | |

| Record name | 3-Amino-1-benzylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00932650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-benzylpyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-1-benzylpyrrolidine-3-carboxylic acid chemical properties.

An In-depth Technical Guide on 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

Introduction

This compound is a substituted, non-proteinogenic cyclic amino acid derivative. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound serves as a valuable chiral building block and intermediate in organic synthesis, particularly in the development of pharmaceutical agents and bioactive molecules.[1][2] Its rigid pyrrolidine scaffold, combined with the stereogenic center at the C3 position and the presence of both acidic (carboxylic acid) and basic (amino) functional groups, makes it a versatile synthon for creating complex molecular architectures. Pyrrolidine derivatives are known to be key components in drugs targeting a range of conditions, highlighting the importance of this structural motif in medicinal chemistry.[2][3][4]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| IUPAC Name | 3-amino-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid | [5] |

| CAS Number | 145602-87-5 | [5][6][7][8] |

| Molecular Formula | C12H16N2O2 | [7][9] |

| Molecular Weight | 220.27 g/mol | [7] |

| Predicted Boiling Point | 371.2 ± 42.0 °C | [7] |

| Predicted Density | 1.982 g/cm³ | [7] |

| Predicted pKa | 1.91 ± 0.20 | [7] |

| Appearance | Solid | |

| InChI Key | IXBOFOMZFVXPTF-UHFFFAOYSA-N | [7][9] |

| Canonical SMILES | C1CN(CC1(C(=O)O)N)CC2=CC=CC=C2 | [9] |

Spectroscopic Analysis

| Spectroscopy Type | Feature | Predicted Chemical Shift / Frequency |

| ¹H NMR | Aromatic Protons (Benzyl) | ~7.2-7.4 ppm |

| Benzyl CH₂ | ~3.6-3.8 ppm | |

| Pyrrolidine CH₂ | ~2.5-3.5 ppm | |

| Carboxylic Acid OH | ~10-12 ppm (broad) | |

| ¹³C NMR | Carboxylic Carbonyl | ~170-180 ppm |

| Aromatic Carbons | ~125-140 ppm | |

| C3 (quaternary) | ~60-70 ppm | |

| Benzyl & Pyrrolidine CH₂ | ~45-60 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 3500-2500 cm⁻¹ (very broad) |

| N-H Stretch (Amine) | ~3400-3200 cm⁻¹ | |

| C=O Stretch (Carboxylic Acid) | ~1715-1700 cm⁻¹ | |

| C-N Stretch | ~1250-1020 cm⁻¹ | |

| Mass Spectrometry | Monoisotopic Mass | 220.12119 Da |

Note: Predicted values are based on standard chemical shift and frequency ranges for the respective functional groups.[10][11]

Experimental Protocols

The synthesis of pyrrolidine derivatives often involves multi-step reaction sequences. A general workflow for synthesizing compounds like this compound can be inferred from methods used for related structures.[2][4]

General Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives

A common strategy involves an asymmetric Michael addition followed by reductive cyclization.[2][12]

-

Michael Addition: An organocatalytic, enantioselective Michael addition is performed between a 4-substituted-4-oxo-2-enoate and a nitroalkane. This step establishes the stereochemistry of the final product. The choice of catalyst (e.g., a chiral amine) is critical for achieving high enantiomeric excess.[2]

-

Reductive Cyclization: The nitro group in the Michael adduct is reduced to an amine. This is typically achieved using catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or other reducing agents. The newly formed amine then undergoes an intramolecular reaction (cyclization) with the ketone to form the pyrrolidine ring.

-

Hydrolysis (if starting from an ester): If the starting material was an ester, a final hydrolysis step under acidic or basic conditions is required to yield the free carboxylic acid.

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.

Caption: A generalized workflow for the synthesis of pyrrolidine-3-carboxylic acid derivatives.

Biological Relevance and Applications

While specific biological activity for this compound is not extensively documented in the search results, the pyrrolidine carboxamide scaffold is a known inhibitor of enzymes crucial for bacterial survival.

Inhibition of InhA in Mycobacterium tuberculosis

InhA, an enoyl acyl carrier protein reductase, is a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.[13] Inhibition of this enzyme disrupts the bacterial cell wall synthesis, leading to cell death. A high-throughput screening identified pyrrolidine carboxamides as a novel class of potent InhA inhibitors.[13] The core pyrrolidine structure serves as a scaffold, and modifications to the substituents allow for optimization of binding affinity and inhibitory potency. The structural features of this compound make it a candidate for derivatization to explore this therapeutic target.

Caption: Mechanism of action for pyrrolidine derivatives as inhibitors of the InhA enzyme.

Structure-Property Relationships

The chemical properties and potential biological activity of this compound are directly derived from its distinct structural components.

Caption: Key functional groups and their contribution to the compound's overall properties.

Conclusion

This compound is a structurally significant molecule with a combination of features that make it highly valuable in synthetic and medicinal chemistry. Its defined stereochemistry, rigid core, and dual acidic/basic nature provide a foundation for the synthesis of diverse and complex target molecules. Its relationship to classes of compounds with known antibacterial activity, such as InhA inhibitors, underscores its potential as a scaffold for the development of novel therapeutic agents. The data and protocols outlined in this guide provide a technical foundation for researchers and drug development professionals working with this versatile chemical entity.

References

- 1. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Buy Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride (EVT-12409242) [evitachem.com]

- 4. (S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester () for sale [vulcanchem.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. This compound CAS#: 145602-87-5 [m.chemicalbook.com]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. PubChemLite - this compound (C12H16N2O2) [pubchemlite.lcsb.uni.lu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 12. benchchem.com [benchchem.com]

- 13. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid, a substituted proline analogue with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in peer-reviewed literature, this document compiles predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, alongside a generalized synthetic protocol derived from methodologies reported for structurally similar compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this and related heterocyclic amino acid derivatives. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound is a unique chiral α,α-disubstituted amino acid. The rigid pyrrolidine scaffold, combined with the presence of a primary amine, a carboxylic acid, and a benzyl group, makes it an attractive building block for the synthesis of novel peptidomimetics, therapeutic agents, and catalysts. The stereochemistry at the C3 position is crucial for its biological activity and its utility as a chiral auxiliary. This guide will focus on the fundamental spectroscopic characteristics and a plausible synthetic route to facilitate further research and development.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are summarized in the tables below. These predictions are based on typical chemical shift ranges for similar structural motifs.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | Protons of the benzyl group. |

| Benzyl CH₂ | ~3.60 | Singlet | 2H | Methylene protons of the benzyl group. |

| Pyrrolidine CH₂ (C2 & C5) | 2.50 - 3.20 | Multiplet | 4H | Diastereotopic protons of the pyrrolidine ring adjacent to the nitrogen. |

| Pyrrolidine CH₂ (C4) | 1.90 - 2.40 | Multiplet | 2H | Diastereotopic protons of the pyrrolidine ring. |

| NH₂ | Variable | Broad Singlet | 2H | Chemical shift is dependent on solvent, concentration, and temperature. Exchangeable with D₂O. |

| COOH | > 10 | Broad Singlet | 1H | Chemical shift is dependent on solvent and concentration. Exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (C=O) | 175 - 185 | Quaternary carbon, may show a weaker signal. |

| Aromatic (Quaternary C) | 135 - 140 | The carbon of the benzene ring attached to the benzyl methylene group. |

| Aromatic (CH) | 127 - 130 | Carbons of the benzene ring. |

| Quaternary C3 | 60 - 70 | The α-carbon bearing the amino and carboxyl groups. |

| Benzyl CH₂ | 55 - 65 | |

| Pyrrolidine CH₂ (C2 & C5) | 50 - 60 | Carbons adjacent to the nitrogen atom. |

| Pyrrolidine CH₂ (C4) | 30 - 40 |

Mass Spectrometry (MS)

Predicted mass spectrometry data for various adducts of this compound (C₁₂H₁₆N₂O₂) are available from databases such as PubChem[1].

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 221.1285 |

| [M+Na]⁺ | 243.1104 |

| [M-H]⁻ | 219.1139 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500-3300 | Broad | Very broad due to hydrogen bonding. |

| N-H (Amine) | 3300-3500 | Medium | May appear as two bands for a primary amine. |

| C-H (Aromatic) | 3000-3100 | Medium to Weak | |

| C-H (Aliphatic) | 2850-2960 | Medium | |

| C=O (Carboxylic Acid) | 1700-1725 | Strong | Position can be influenced by hydrogen bonding. |

| C=C (Aromatic) | 1450-1600 | Medium to Weak | Multiple bands are expected. |

| N-H (Amine Bend) | 1590-1650 | Medium | |

| C-N (Amine) | 1000-1250 | Medium | |

| C-O (Carboxylic Acid) | 1210-1320 | Strong |

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and spectroscopic characterization of this compound. These are based on established chemical literature for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis Protocol: Strecker Synthesis Approach

A plausible and widely used method for the synthesis of α-amino acids is the Strecker synthesis. A modified version of this approach, starting from 1-benzylpyrrolidin-3-one, is outlined below.

3.1.1. Materials and Reagents

-

1-benzylpyrrolidin-3-one

-

Potassium cyanide (KCN)

-

Ammonium chloride (NH₄Cl)

-

Ammonia solution (aqueous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Ethanol

-

Methanol

3.1.2. Procedure

-

Formation of the α-aminonitrile:

-

In a well-ventilated fume hood, a solution of 1-benzylpyrrolidin-3-one in aqueous ammonia is prepared.

-

To this solution, potassium cyanide and ammonium chloride are added portion-wise while maintaining the temperature at 0-5 °C with an ice bath.

-

The reaction mixture is stirred at room temperature for several hours to overnight.

-

The resulting α-aminonitrile is extracted with an organic solvent such as diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

-

Hydrolysis of the α-aminonitrile:

-

The crude α-aminonitrile is then subjected to acidic hydrolysis. It is refluxed in a concentrated solution of hydrochloric acid for several hours.

-

The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and any solid by-products are filtered off.

-

The aqueous solution is then neutralized with a base, such as sodium hydroxide, to precipitate the amino acid.

-

The crude this compound is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

-

Spectroscopic Characterization Protocols

3.2.1. NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD-d₄). A small amount of a reference standard like tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is added. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: A standard proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the range of expected proton resonances (typically 0-12 ppm).

-

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. The spectral width should encompass the expected range for all carbon environments (typically 0-200 ppm).

3.2.2. Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Data Acquisition: The sample is introduced into an ESI mass spectrometer. Data is acquired in both positive and negative ion modes to observe different adducts and fragmentation patterns. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

3.2.3. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. An appropriate number of scans are co-added to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and a conceptual relationship of the spectroscopic techniques used for characterization.

Caption: Proposed synthetic workflow for this compound.

Caption: Interrelation of spectroscopic techniques for structural elucidation.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. While the presented spectroscopic data are predictive, they offer a robust framework for the identification and characterization of this compound. The outlined synthetic protocol, based on the well-established Strecker synthesis, provides a practical starting point for its preparation in a laboratory setting. Further experimental validation is necessary to confirm the precise spectroscopic parameters and to optimize the synthetic yield and purity. This document aims to empower researchers in the fields of medicinal chemistry and drug discovery to explore the potential of this and related chiral heterocyclic amino acids.

References

Unraveling the Enigmatic Mechanism of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-benzylpyrrolidine-3-carboxylic acid is a synthetic organic compound featuring a core pyrrolidine structure, a five-membered nitrogen-containing heterocycle that is a common scaffold in medicinal chemistry.[1] While this compound is utilized as a building block in the synthesis of more complex molecules and has been investigated in the context of neuroscience due to its structural motifs, its specific mechanism of action remains largely uncharacterized in publicly available scientific literature.[1] This technical guide aims to provide a comprehensive overview of the current, albeit limited, understanding of this molecule and the activities of structurally related compounds. The absence of detailed pharmacological studies on this compound necessitates a careful and comparative analysis of analogous structures to infer potential biological activities. This document will synthesize the available information, present data from related compounds in a structured format, and offer visual representations of relevant biological pathways and experimental workflows to guide future research endeavors.

Introduction

The pyrrolidine ring is a privileged scaffold in drug discovery, known for its ability to introduce three-dimensional complexity and desirable pharmacokinetic properties into bioactive molecules. The subject of this guide, this compound, incorporates this key heterocycle along with a benzyl group and an amino acid functionality, suggesting a potential for interaction with biological targets such as receptors and enzymes.[1] Despite its commercial availability and use in chemical synthesis, dedicated studies to elucidate its pharmacological profile are scarce. This guide will therefore focus on the known biological activities of analogous pyrrolidine derivatives to provide a speculative framework for the potential mechanism of action of this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and interpretation of any biological assays.

| Property | Value | Reference |

| Molecular Formula | C12H16N2O2 | [2] |

| Molecular Weight | 220.27 g/mol | [2] |

| CAS Number | 145602-87-5 | [3] |

| InChIKey | IXBOFOMZFVXPTF-UHFFFAOYSA-N | [2] |

| SMILES | C1CN(CC1(C(=O)O)N)CC2=CC=CC=C2 | [2] |

Potential Mechanisms of Action Based on Analogous Compounds

Due to the lack of direct studies on this compound, this section will explore the documented mechanisms of action of structurally related pyrrolidine derivatives. It is critical to note that these are not the same molecule and any extrapolation of activity should be approached with caution.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)

A series of pyrrolidine carboxamides have been identified as inhibitors of InhA, a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. While these compounds differ from this compound in their substitution patterns, they share the core pyrrolidine scaffold. The inhibitory activity of these analogs provides a potential, though speculative, avenue for investigation.

Table 2: Inhibitory Activity of Pyrrolidine Carboxamides against M. tuberculosis InhA

| Compound | Structure | InhA IC50 (µM) | Reference |

| p31 | N-(naphthalen-1-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide | 1.39 | [4] |

| p33 | N-(biphenyl-4-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide | 2.57 | [4] |

| d11 | N-(3,5-dichlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | 0.39 | [4] |

Experimental Protocol: InhA Inhibition Assay

The inhibitory activity against InhA is typically determined using a spectrophotometric assay that monitors the oxidation of NADH. A detailed protocol, as adapted from relevant literature, is as follows:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, NADH, and the InhA enzyme.

-

Inhibitor Addition: Add varying concentrations of the test compound (dissolved in a suitable solvent like DMSO) to the reaction mixture.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, 2-trans-dodecenoyl-CoA.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

Induction of Apoptosis via Caspase-3 Activation

Derivatives of 1-benzylpyrrolidin-3-ol have been shown to induce apoptosis in human cancer cell lines, with evidence pointing towards the activation of caspase-3. Although the core structure differs from this compound, the presence of the benzylpyrrolidine moiety is a shared feature.

Table 3: Cytotoxicity of 1-benzylpyrrolidin-3-ol Analogues

| Compound | Cell Line | % Cytotoxicity at 10 µM | Reference |

| 5j | HL-60 | ~70% | [5] |

| 5p | HL-60 | ~75% | [5] |

Experimental Protocol: Caspase-3 Activity Assay

Caspase-3 activity can be quantified using a fluorometric assay:

-

Cell Lysis: Treat cancer cells with the test compound for a specified duration, then lyse the cells to release cellular contents.

-

Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysate.

-

Incubation: Incubate the mixture to allow for enzymatic cleavage of the substrate by active caspase-3.

-

Fluorescence Measurement: Measure the fluorescence of the released fluorophore (AMC) using a fluorometer.

-

Data Analysis: Quantify the increase in fluorescence relative to untreated controls to determine the level of caspase-3 activation.

Logical Workflow for Apoptosis Induction

Synthesis and Future Directions

This compound is typically synthesized through multi-step organic reactions starting from pyrrolidine derivatives. The presence of versatile functional groups—a secondary amine within the pyrrolidine ring, a carboxylic acid, and a primary amine—makes it an attractive scaffold for further chemical modification and the generation of compound libraries for screening.

Future research should focus on the systematic biological evaluation of this compound and its derivatives. High-throughput screening against a broad range of targets, including G-protein coupled receptors, ion channels, and enzymes, would be a crucial first step. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies, could unveil novel therapeutic agents.

Conclusion

The mechanism of action of this compound remains an open question in the field of medicinal chemistry. While direct evidence is lacking, the pharmacological activities of structurally related pyrrolidine derivatives suggest potential avenues of investigation, including the inhibition of bacterial enzymes and the induction of apoptosis in cancer cells. This technical guide provides a foundation for researchers by consolidating the available chemical information and presenting the methodologies and findings from analogous compounds. It is our hope that this document will stimulate further research into the biological properties of this enigmatic molecule, ultimately unlocking its therapeutic potential.

References

- 1. Buy Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride (EVT-12409242) [evitachem.com]

- 2. PubChemLite - this compound (C12H16N2O2) [pubchemlite.lcsb.uni.lu]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchmgt.monash.edu [researchmgt.monash.edu]

An In-depth Technical Guide on the Biological Activity of 3-Amino-1-benzylpyrrolidine-3-carboxylic Acid and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct pharmacological data for 3-Amino-1-benzylpyrrolidine-3-carboxylic acid is not extensively available in public literature. This guide provides a comprehensive overview of the biological activities of structurally related N-benzylpyrrolidine and pyrrolidine-3-carboxylic acid derivatives to infer the potential biological landscape of the core molecule. The primary role of this compound appears to be as a versatile scaffold in medicinal chemistry.[1][2][3][4][5][6][7][8]

Executive Summary

The pyrrolidine-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, serving as a foundational structure for a diverse range of biologically active compounds. While this compound is primarily utilized as a synthetic intermediate, its structural analogs have demonstrated significant activity across various therapeutic areas. This technical guide consolidates the known biological activities of these derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. The key activities explored include endothelin receptor antagonism, GABA uptake inhibition, N-acylethanolamine acid amidase (NAAA) inhibition, dual serotonin/noradrenaline reuptake inhibition, cholinesterase and BACE-1 inhibition for Alzheimer's disease, and calcium-sensing receptor antagonism.

The Role of the Pyrrolidine-3-Carboxylic Acid Scaffold

The rigid, five-membered ring of the pyrrolidine core provides a well-defined three-dimensional structure that is amenable to stereoselective synthesis, making it an ideal starting point for the development of potent and selective therapeutic agents.[9][10] The presence of the carboxylic acid and amino groups at the 3-position offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. The N-benzyl group, a common feature in many of the discussed analogs, often contributes to the lipophilicity and can play a crucial role in binding to target proteins.

Biological Activities of Structurally Related Derivatives

Endothelin Receptor Antagonism

Analogs of (R)-pyrrolidine-3-carboxylic acid have been extensively investigated as antagonists of endothelin (ET) receptors, specifically the ETA and ETB subtypes, which are implicated in vasoconstriction and cell proliferation.[10]

Quantitative Data:

| Compound/Analog | Target(s) | IC50/Ki (nM) | Selectivity |

| A-308165 | ETB | Ki = 0.007 | >27,000-fold vs. ETA |

| Atrasentan (ABT-627) | ETA | Ki = 0.036 | High for ETA |

| Analog with N-n-propyl, S-alkyl (C4-C6) sulfonamidoethyl side chain | ETA/ETB | Sub-nanomolar | ETA/ETB ratio ≈ 1 |

| 2-(3-fluoro-4-methylphenyl)-4-(2,3-dihydrobenzofuran-5-yl)-1-(N,N-dibutylaminocarbonylmethyl)pyrrolidine-3-carboxylic acid | ETA | High potency | High for ETA |

Experimental Protocol: Endothelin Receptor Binding Assay

A common method to determine the binding affinity of compounds to endothelin receptors involves a competitive radioligand binding assay.

-

Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing either the human ETA or ETB receptor.

-

Radioligand: [¹²⁵I]-ET-1 is typically used as the radiolabeled ligand.

-

Procedure:

-

Cell membranes are prepared from the transfected HEK-293 cells.

-

Aliquots of the cell membranes are incubated with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of the test compound.

-

The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA) for a defined period (e.g., 2 hours at 25°C) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis of the competition binding curves. Ki values are then calculated using the Cheng-Prusoff equation.

GABA Uptake Inhibition

Derivatives of pyrrolidine-3-carboxylic acid have been developed as inhibitors of GABA transporters (GATs), which are critical in regulating neurotransmission by clearing GABA from the synaptic cleft.[10]

Experimental Protocol: GABA Uptake Inhibition Assay

This assay measures the ability of compounds to block the uptake of GABA by its transporters.

-

System: Cells (e.g., HEK-293) or synaptosomes expressing specific GABA transporters (e.g., GAT-1, GAT-3).[10]

-

Radioligand: [³H]-GABA is used to trace GABA uptake.

-

Procedure:

-

The cells or synaptosomes are pre-incubated with the test compound or vehicle at 37°C.

-

[³H]-GABA is added to initiate the uptake reaction.

-

The incubation is allowed to proceed for a short period (e.g., 10 minutes).

-

Uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

The amount of [³H]-GABA taken up by the cells or synaptosomes is determined by liquid scintillation counting.

-

-

Data Analysis: IC50 values are determined by analyzing the concentration-response curves for the inhibition of [³H]-GABA uptake.

N-acylethanolamine acid amidase (NAAA) Inhibition

Certain pyrrolidine amides have been identified as inhibitors of NAAA, an enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).

Experimental Protocol: NAAA Inhibition Assay

-

Enzyme Source: Homogenates of cells overexpressing human NAAA.

-

Substrate: A fluorescently labeled substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA), is often used.

-

Procedure:

-

The enzyme preparation is pre-incubated with the test compound or vehicle.

-

The substrate is added to start the enzymatic reaction.

-

The reaction is incubated at 37°C for a specific time.

-

The reaction is stopped, and the fluorescence of the released product (7-amino-4-methylcoumarin) is measured using a fluorometer.

-

-

Data Analysis: The IC50 values are calculated from the concentration-response curves of enzyme inhibition.

Dual Serotonin/Noradrenaline Reuptake Inhibition

N-benzyl-N-(pyrrolidin-3-yl)carboxamides have been identified as dual inhibitors of serotonin (5-HT) and noradrenaline (NA) reuptake, with selectivity over dopamine (DA) reuptake. This activity is relevant for the treatment of depression and other mood disorders.

// Nodes Serotonin [label="Serotonin (5-HT)", fillcolor="#FBBC05", fontcolor="#202124"]; Presynaptic_Neuron [label="Presynaptic Neuron", fillcolor="#F1F3F4", fontcolor="#202124"]; SERT [label="Serotonin Transporter (SERT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Benzylpyrrolidine [label="N-Benzylpyrrolidine\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synaptic_Cleft [label="Synaptic Cleft", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; Postsynaptic_Receptor [label="Postsynaptic 5-HT Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Signaling_Cascade [label="Downstream Signaling", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Serotonin -> Synaptic_Cleft [label="Release"]; Synaptic_Cleft -> SERT [label="Reuptake"]; SERT -> Presynaptic_Neuron [label="Internalization"]; N_Benzylpyrrolidine -> SERT [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; Synaptic_Cleft -> Postsynaptic_Receptor [label="Binding"]; Postsynaptic_Receptor -> Signaling_Cascade [label="Activation"]; }

Caption: Downstream Signaling of 5-HT1A and 5-HT2A Receptors.

Cholinesterase and BACE-1 Inhibition for Alzheimer's Disease

N-benzylpyrrolidine derivatives have been designed as multi-target agents for Alzheimer's disease, simultaneously inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). [11][12][13] Signaling Pathway: BACE-1 Inhibition

BACE-1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). [14][15][16][17]Inhibition of BACE-1 reduces the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. [17][18]

Caption: Inhibition of the Amyloidogenic Pathway by BACE-1 Inhibitors.

Calcium-Sensing Receptor (CaSR) Antagonism

2-Benzylpyrrolidine-substituted aryloxypropanols have been identified as antagonists of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor that plays a key role in calcium homeostasis.

Signaling Pathway: Calcium-Sensing Receptor

The CaSR can couple to multiple G proteins, including Gq/11 and Gi/o. [19][20]Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of IP₃ and DAG, which in turn mobilize intracellular calcium and activate PKC. [19][21]The Gi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cAMP levels. [19]CaSR antagonists would block these downstream signaling events.

Caption: Signaling Pathways of the Calcium-Sensing Receptor and its Inhibition.

Conclusion

While this compound itself is primarily a building block in synthetic chemistry, the diverse and potent biological activities of its close analogs highlight the significant potential of the N-benzylpyrrolidine-3-carboxylic acid scaffold in drug discovery. The data and protocols presented in this guide offer a valuable resource for researchers and scientists working on the development of novel therapeutics targeting a range of diseases, from central nervous system disorders to metabolic and infectious diseases. Further exploration of derivatives of this core structure is warranted to unlock its full therapeutic potential.

References

- 1. Buy Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride (EVT-12409242) [evitachem.com]

- 2. (S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester () for sale [vulcanchem.com]

- 3. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy (S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester [smolecule.com]

- 6. Buy 3-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Alzheimer’s Disease Pharmacotherapy: The Potential for Drug Repurposing [scirp.org]

- 13. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 14. [PDF] BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology | Semantic Scholar [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. What are BACE1 inhibitors and how do they work? [synapse.patsnap.com]

- 17. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibiting BACE1 to reverse synaptic dysfunctions in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 3-Amino-1-benzylpyrrolidine-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of 3-amino-1-benzylpyrrolidine-3-carboxylic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery as conformationally constrained amino acid analogues. This document details key synthetic strategies, providing in-depth experimental protocols and quantitative data to support researchers in this field.

Introduction

Constrained amino acids are pivotal building blocks in modern drug design, offering the ability to fine-tune the conformational properties of peptides and small molecules, thereby enhancing their biological activity, selectivity, and metabolic stability. The this compound scaffold, a cyclic γ-amino acid analogue, has emerged as a valuable motif. The benzyl group at the N-1 position provides a handle for further functionalization and can influence the molecule's pharmacokinetic profile. This guide focuses on a robust synthetic pathway commencing from readily available starting materials and proceeding through key intermediates to afford the desired product.

Core Synthetic Strategy: A Multi-Step Approach

A prevalent and adaptable strategy for the synthesis of the target scaffold involves a multi-step sequence, which can be broadly categorized as follows:

-

Formation of an N-substituted Glycine Ester: The synthesis is initiated by the N-alkylation of a glycine ester with a benzyl halide.

-

Dieckmann Condensation: An intramolecular cyclization of a subsequently formed diester yields a key intermediate, a 3-oxopyrrolidine-4-carboxylate.

-

Introduction of the 3-Amino Group: The ketone functionality of the cyclized product serves as a handle for the introduction of the amino group at the C-3 position, typically via a hydantoin formation (Bucherer-Bergs reaction) or a Strecker-type synthesis.

-

Hydrolysis: The final step involves the hydrolysis of the ester and any other protecting or intermediate groups to yield the target this compound.

This overall workflow is depicted in the following diagram:

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for each key transformation in the synthetic sequence.

Synthesis of Ethyl N-benzylglycinate (Intermediate I)

This initial step involves the N-alkylation of ethyl glycinate with benzyl bromide.

Experimental Protocol:

-

To a solution of ethyl glycinate hydrochloride (1 equivalent) in a suitable organic solvent such as dichloromethane, add triethylamine (2.2 equivalents) at 0 °C.

-

Stir the mixture for 30 minutes, then add benzyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl N-benzylglycinate.

| Parameter | Value | Reference |

| Yield | 85-95% | Estimated from similar procedures |

| Solvent | Dichloromethane | Common solvent for N-alkylation |

| Base | Triethylamine | Standard base for this transformation |

| Temperature | 0 °C to room temperature | Standard reaction conditions |

| Reaction Time | 12-16 hours | Typical for completion |

Synthesis of Diethyl 2,2'-(benzylazanediyl)diacetate (Intermediate II)

Intermediate I is further alkylated to produce the diester required for the Dieckmann condensation.

Experimental Protocol:

-

To a solution of ethyl N-benzylglycinate (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

-

Add ethyl bromoacetate (1.2 equivalents) and a catalytic amount of potassium iodide.

-

Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield diethyl 2,2'-(benzylazanediyl)diacetate.

| Parameter | Value | Reference |

| Yield | 70-80% | Estimated from similar procedures |

| Solvent | DMF | Common solvent for this alkylation |

| Base | Potassium Carbonate | Effective base for this reaction |

| Temperature | 60-70 °C | Promotes reaction completion |

| Reaction Time | 8-12 hours | Typical for this transformation |

Synthesis of Ethyl 1-benzyl-3-oxopyrrolidine-4-carboxylate (Intermediate III) via Dieckmann Condensation

The Dieckmann condensation of the diester is a crucial ring-forming step.

Caption: Dieckmann condensation to form the pyrrolidone ring.

Experimental Protocol:

-

To a solution of sodium ethoxide (1.2 equivalents) in anhydrous toluene, add a solution of diethyl 2,2'-(benzylazanediyl)diacetate (1 equivalent) in toluene dropwise at a temperature maintained below 40 °C.

-

After the addition is complete, heat the mixture to 35-40 °C and stir for 9-10 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid or dilute HCl).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or used directly in the next step.

| Parameter | Value | Reference |

| Yield | ~65% | Patent CN102060743A |

| Solvent | Toluene | Standard for Dieckmann condensation |

| Base | Sodium Ethoxide | Strong base for enolate formation |

| Temperature | < 40 °C (addition), 35-40 °C (reaction) | Controlled to prevent side reactions |

| Reaction Time | 9-10 hours | As per patent literature |

Synthesis of 1-Benzyl-3-amino-pyrrolidine-3-carboxylic Acid via Bucherer-Bergs Reaction and Hydrolysis

The Bucherer-Bergs reaction provides a method to introduce both the amino and carboxylic acid functionalities at the C-3 position.

CAS number for 3-Amino-1-benzylpyrrolidine-3-carboxylic acid.

An In-Depth Technical Guide to 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a pyrrolidine derivative with potential applications in pharmaceutical research and organic synthesis. This guide consolidates available data on its chemical properties, potential synthesis routes, and biological significance, presented in a format tailored for scientific and research audiences.

Chemical Identification and Properties

This compound is a substituted amino acid built on a pyrrolidine scaffold. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common structural motif in medicinal chemistry due to its favorable physicochemical properties and ability to serve as a versatile scaffold.[1][2]

Table 1: Compound Identification

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 145602-87-5[3][4][5][6][7] |

| Synonyms | 3-Amino-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid[4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [8] |

| Molecular Weight | 220.27 g/mol | [8] |

| Canonical SMILES | C1CN(CC1(C(=O)O)N)CC2=CC=CC=C2 | [8] |

| InChI Key | IXBOFOMZFVXPTF-UHFFFAOYSA-N | [8] |

| Predicted XlogP | -1.9 | [8] |

| Purity | 96%+ | [3] |

Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 221.12847 | 149.5 |

| [M+Na]⁺ | 243.11041 | 155.4 |

| [M-H]⁻ | 219.11391 | 152.9 |

| [M+NH₄]⁺ | 238.15501 | 168.7 |

| [M+K]⁺ | 259.08435 | 152.3 |

| Data sourced from PubChemLite, calculated using CCSbase.[8] |

Synthesis and Experimental Protocols

The synthesis of substituted pyrrolidine-3-carboxylic acids can be achieved through various organic synthesis strategies. A common approach involves multi-step reactions starting from readily available precursors. While a specific, validated protocol for this compound is not widely published, a plausible synthetic route can be derived from established methods for analogous structures, such as 1,3-dipolar cycloadditions.[2][9]

A generalized workflow for the synthesis is outlined below.

Caption: Generalized synthetic workflow for pyrrolidine-3-carboxylic acid derivatives.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized representation based on synthetic methods for similar compounds and should be adapted and optimized for specific laboratory conditions.[2][9]

-

1,3-Dipolar Cycloaddition:

-

To a solution of an appropriate alkene derivative (e.g., methyl 2-acetamidoacrylate) in a suitable solvent like dichloromethane (DCM), add a catalytic amount of trifluoroacetic acid (TFA).

-

Add the azomethine ylide precursor (e.g., N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine) dropwise at room temperature.

-

Stir the reaction mixture overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent.

-

Purify the resulting pyrrolidine ester intermediate using column chromatography.

-

-

Hydrolysis to Carboxylic Acid:

-

Dissolve the purified pyrrolidine ester in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a base, such as lithium hydroxide (LiOH), to the solution.

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to protonate the carboxylate.

-

Extract the final product, this compound, with an appropriate organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the final compound, if necessary, by recrystallization or chromatography.

-

Biological Significance and Potential Applications

While specific biological activity data for this compound is limited in publicly accessible literature, the pyrrolidine scaffold is of significant interest in drug discovery.[2] Compounds with similar structures, such as 4-benzylpyrrolidine-3-carboxylic acid derivatives, have been identified as potent agonists for peroxisome proliferator-activated receptors (PPARs).[2]

PPARs are nuclear receptors that play a crucial role in regulating glucose metabolism and lipid metabolism. Agonists of PPARα and PPARγ are used in the treatment of dyslipidemia and type 2 diabetes. The potential for this class of compounds to interact with such biological targets makes them valuable for further investigation in metabolic disease research.

Potential Signaling Pathway: PPAR Agonism

The diagram below illustrates the general mechanism of action for a PPAR agonist.

Caption: Potential mechanism of action via PPAR signaling pathway.

Conclusion

This compound (CAS: 145602-87-5) is a compound of interest for chemical and pharmaceutical research. Its structure, based on the versatile pyrrolidine scaffold, suggests potential for biological activity. While detailed experimental and biological data are sparse, this guide provides a foundational understanding based on its chemical properties and the activities of structurally related molecules. The outlined synthetic strategies and potential biological pathways, such as PPAR agonism, offer a starting point for researchers and drug developers interested in exploring the therapeutic potential of this and similar compounds. Further empirical studies are necessary to fully characterize its properties and validate its potential applications.

References

- 1. Buy Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride (EVT-12409242) [evitachem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound CAS#: 145602-87-5 [m.chemicalbook.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. This compound | 145602-87-5 [chemicalbook.com]

- 8. PubChemLite - this compound (C12H16N2O2) [pubchemlite.lcsb.uni.lu]

- 9. files.core.ac.uk [files.core.ac.uk]

An In-Depth Technical Guide to 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-benzylpyrrolidine-3-carboxylic acid is a synthetic, non-proteinogenic α-amino acid. Its structure, featuring a pyrrolidine ring constrained at the α-carbon, makes it a valuable building block in medicinal chemistry. This constrained scaffold can impart unique conformational properties to peptides and small molecules, potentially enhancing their biological activity, receptor selectivity, and metabolic stability. This technical guide provides a comprehensive review of the available literature on the synthesis, properties, and potential applications of this compound and its derivatives.

Chemical Properties and Data

While specific experimental data for this compound is limited in publicly available literature, its basic chemical properties can be derived from its structure and information available in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₂ | PubChem |

| Molecular Weight | 220.27 g/mol | PubChem |

| Canonical SMILES | C1CN(CC1(C(=O)O)N)CC2=CC=CC=C2 | PubChem |

| InChI Key | IXBOFOMZFVXPTF-UHFFFAOYSA-N | PubChem |

| Predicted XLogP3 | -1.5 | PubChem |

| Predicted Hydrogen Bond Donor Count | 2 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |

| Predicted Rotatable Bond Count | 3 | PubChem |

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached through established methods for α-amino acid synthesis, starting from the corresponding ketone, 1-benzyl-3-pyrrolidinone. Two classical and plausible synthetic routes are the Strecker synthesis and the Bucherer-Bergs reaction.

Strecker Synthesis

The Strecker synthesis is a two-step process that involves the formation of an α-aminonitrile followed by its hydrolysis to the corresponding amino acid.[1][2][3][4]

Experimental Workflow:

Caption: Strecker synthesis of this compound.

Detailed Protocol:

-

Step 1: Synthesis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile:

-

To a solution of 1-benzyl-3-pyrrolidinone in a suitable solvent (e.g., ethanol or methanol), an aqueous solution of ammonia and potassium cyanide is added.

-

The reaction mixture is stirred at room temperature for a specified period, typically several hours to days, while monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the product is extracted with an organic solvent and purified, for instance, by column chromatography.

-

-

Step 2: Hydrolysis of 3-Amino-1-benzylpyrrolidine-3-carbonitrile:

-

The isolated 3-amino-1-benzylpyrrolidine-3-carbonitrile is then subjected to hydrolysis. This can be achieved under either acidic or basic conditions.

-

Acid Hydrolysis: The aminonitrile is refluxed in a strong aqueous acid, such as hydrochloric acid.

-

Base Hydrolysis: Alternatively, the aminonitrile can be heated with a strong base like sodium hydroxide.

-

After the hydrolysis is complete, the reaction mixture is neutralized to the isoelectric point of the amino acid to induce precipitation.

-

The crude product is then collected by filtration and can be further purified by recrystallization.

-

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route, proceeding through a hydantoin intermediate.[5][6][7]

Experimental Workflow:

Caption: Bucherer-Bergs synthesis of this compound.

Detailed Protocol:

-

Step 1: Synthesis of 5-(1-Benzylpyrrolidin-3-yl)imidazolidine-2,4-dione:

-

1-benzyl-3-pyrrolidinone is reacted with potassium cyanide and ammonium carbonate in a suitable solvent, often a mixture of ethanol and water.

-

The reaction is typically heated under pressure in an autoclave.

-

After cooling, the hydantoin intermediate may precipitate and can be collected by filtration.

-

-

Step 2: Hydrolysis of the Hydantoin Intermediate:

-

The isolated hydantoin is then hydrolyzed to the desired amino acid. This is commonly achieved by heating with a strong base, such as barium hydroxide.

-

Following hydrolysis, the barium ions are precipitated by the addition of sulfuric acid, and the resulting barium sulfate is removed by filtration.

-

The filtrate is then concentrated, and the amino acid is isolated, often by adjusting the pH to its isoelectric point.

-

Hydrolysis of Ester Precursors

Another viable synthetic route is the hydrolysis of a corresponding ester, such as methyl or ethyl 3-amino-1-benzylpyrrolidine-3-carboxylate. The hydrochloride salt of the methyl ester is commercially available, suggesting its synthesis and subsequent hydrolysis is a practical approach.[8]

Experimental Workflow:

Caption: Synthesis via hydrolysis of the corresponding methyl ester.

Detailed Protocol:

-

The methyl ester is dissolved in a suitable solvent mixture, such as tetrahydrofuran/water or methanol/water.

-

A solution of a strong base, typically lithium hydroxide or sodium hydroxide, is added, and the mixture is stirred at room temperature or gently heated.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is acidified to neutralize the excess base and protonate the carboxylate.

-

The product can then be isolated by extraction or by adjusting the pH to the isoelectric point to induce precipitation.

Biological Activity and Potential Applications

Derivatives of (R)-pyrrolidine-3-carboxylic acid are known to be potent inhibitors of dipeptidyl peptidase-4 (DPP-IV), a key target in the treatment of type 2 diabetes.[9] The rigid pyrrolidine scaffold is thought to provide the necessary stereochemistry for effective binding to the enzyme's active site.

Signaling Pathway of DPP-IV Inhibition:

Caption: Simplified signaling pathway of DPP-IV inhibition by pyrrolidine derivatives.

Furthermore, the constrained nature of this amino acid makes it an attractive component for the design of peptidomimetics.[10] Incorporating such residues into peptides can lead to more stable and selective ligands for various biological targets, including G-protein coupled receptors and enzymes.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. While specific experimental data on the parent compound is scarce, established synthetic methodologies provide clear pathways for its preparation. The demonstrated biological activities of its close analogs, particularly as DPP-IV inhibitors, highlight the potential of this scaffold. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing constrained amino acid.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. news-medical.net [news-medical.net]

- 5. Bucherer-Bergs Reaction [drugfuture.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 8. Buy Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride (EVT-12409242) [evitachem.com]

- 9. researchgate.net [researchgate.net]

- 10. lifechemicals.com [lifechemicals.com]

The Emergence of a Privileged Scaffold: A Technical Guide to 3-Amino-1-benzylpyrrolidine-3-carboxylic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine-3-carboxylic acid framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. This technical guide delves into the core aspects of this structural class, with a specific focus on 3-Amino-1-benzylpyrrolidine-3-carboxylic acid. While the specific discovery narrative of this individual compound is not extensively documented, its significance is best understood through the broader history and development of its parent scaffold. This document provides an in-depth exploration of the primary synthetic methodologies, key applications in drug discovery, particularly as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, and a compilation of relevant physicochemical and biological data. Detailed experimental protocols and visual workflows are provided to aid in the practical application of this knowledge.

Discovery and History: The Rise of the Pyrrolidine-3-Carboxylic Acid Scaffold

The history of this compound is intrinsically linked to the recognition of the pyrrolidine ring as a versatile and valuable component in the synthesis of therapeutic agents. The pyrrolidine scaffold is a key structural feature in numerous natural products and synthetic drugs.[1] The development of synthetic methodologies to access functionalized pyrrolidines, such as 1,3-dipolar cycloaddition and asymmetric Michael addition, has been a significant focus of organic chemistry research. These methods have enabled the creation of diverse libraries of pyrrolidine derivatives, leading to the discovery of potent and selective enzyme inhibitors and receptor agonists.[2] The inherent chirality and conformational rigidity of the pyrrolidine ring make it an ideal building block for creating molecules that can interact with high specificity with biological targets. Consequently, derivatives of pyrrolidine-3-carboxylic acid have been pivotal in the development of drugs for a range of diseases, including type 2 diabetes.

Core Synthetic Methodologies

The synthesis of the this compound core and its analogs can be achieved through several strategic pathways. The following sections detail two of the most prominent and effective methods: 1,3-Dipolar Cycloaddition and Asymmetric Michael Addition.

1,3-Dipolar Cycloaddition

This powerful ring-forming reaction is a cornerstone for the synthesis of five-membered heterocycles, including the pyrrolidine scaffold.[3] The reaction typically involves an azomethine ylide, which acts as the 1,3-dipole, and a dipolarophile, usually an alkene or alkyne.[3] The regioselectivity and stereoselectivity of the cycloaddition can be controlled by the nature of the reactants and the reaction conditions.

This protocol is a generalized representation based on established procedures for the 1,3-dipolar cycloaddition of azomethine ylides.

-

Generation of the Azomethine Ylide: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), a solution of an α-amino acid (e.g., sarcosine, 1.2 equivalents) and an aldehyde (e.g., paraformaldehyde, 1.0 equivalent) in a suitable dry solvent (e.g., toluene or acetonitrile) is heated to reflux. The water generated during the reaction is removed using a Dean-Stark apparatus. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Cycloaddition: To the solution containing the in situ generated azomethine ylide, the dipolarophile (e.g., ethyl acrylate, 1.0 equivalent) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the dipolarophile, for 2-24 hours. Progress is monitored by TLC.

-

Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired pyrrolidine derivative.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Asymmetric Michael Addition

The asymmetric Michael addition is a powerful method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. In the context of pyrrolidine synthesis, this reaction can be used to introduce substituents with high stereocontrol, which is crucial for the biological activity of the final compound. Organocatalysis is frequently employed in these reactions to achieve high enantioselectivity.[4]

This protocol is a generalized representation based on organocatalytic Michael additions for the synthesis of substituted pyrrolidines.[2]

-

Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the organocatalyst (e.g., a chiral pyrrolidine-based catalyst, 10-20 mol%). The Michael donor (e.g., a ketone or aldehyde, 1.5 equivalents) and a suitable dry solvent (e.g., toluene or chloroform) are then added.

-

Michael Addition: The Michael acceptor (e.g., a nitro-olefin, 1.0 equivalent) is added to the reaction mixture, which is then stirred at a controlled temperature (e.g., room temperature or 0 °C). The reaction is monitored by TLC until the starting material is consumed (typically 24-48 hours).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is purified directly by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the Michael adduct.

-

Cyclization and Reduction (if necessary): The Michael adduct may undergo subsequent reactions, such as reductive cyclization in the case of a nitro-group, to form the final pyrrolidine ring. This can be achieved, for example, by hydrogenation using a palladium catalyst on carbon (Pd/C).

-

Characterization: The stereochemical outcome (diastereomeric ratio and enantiomeric excess) is determined by chiral High-Performance Liquid Chromatography (HPLC). The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

A major application of 3-amino-pyrrolidine-3-carboxylic acid derivatives is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action makes DPP-4 inhibitors an important class of oral antihyperglycemic agents for the treatment of type 2 diabetes mellitus.

Physicochemical and Biological Data

Physicochemical Properties of this compound

The following table summarizes the key computed physicochemical properties of the title compound.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [5] |

| Molecular Weight | 220.27 g/mol | [5] |

| XLogP3 | -1.9 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 3 | [5] |

| Topological Polar Surface Area | 71.7 Ų | [5] |

| CAS Number | 145602-87-5 | [6] |

Biological Activity of Pyrrolidine-Based DPP-4 Inhibitors

The table below presents the in vitro DPP-4 inhibitory activity (IC₅₀) of several pyrrolidine-based compounds, demonstrating the potency of this chemical class.

| Compound | DPP-4 IC₅₀ (nM) | Reference |

| Prolyl-Fluoropyrrolidine Derivative (Compound 36) | 17 | [7] |

| Piperazinopyrrolidine Analog (Compound 23) | 3730 | [7] |

| Triazolopiperazine β-amino amide (Compound 3) | 2 | [7] |

| Triazolopiperazine β-amino amide (Compound 4) | 2 | [7] |

| Benzimidazole-based inhibitor (Compound 37) | 8 | [7] |

| Pyrrolidine Sulfonamide Derivative | 11320 ± 1590 | [8] |

| Bromo-substituted thiosemicarbazone (Compound 2f) | 1.266 ± 0.264 | [9] |

| Sitagliptin (Reference) | 4.380 ± 0.319 | [9] |

References

- 1. 3-Amino-1-carbamoylpyrrolidine-3-carboxylic acid | C6H11N3O3 | CID 107323799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 4. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C12H16N2O2) [pubchemlite.lcsb.uni.lu]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-depth Technical Guide on the Pharmacokinetic Profile of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Pharmacokinetic Profile of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid

Introduction

This document addresses the request for an in-depth technical guide on the pharmacokinetic profile of this compound. A thorough search of scientific databases and literature has been conducted to gather information on its absorption, distribution, metabolism, and excretion (ADME). This guide aims to present the available data, detail experimental methodologies, and provide visual representations of any associated biological pathways.

1. Pharmacokinetic Profile

Following a comprehensive literature review, it has been determined that there is no publicly available data on the pharmacokinetic profile of this compound. Studies detailing its absorption, distribution, metabolism, and excretion in any biological system have not been found. Therefore, quantitative data for parameters such as bioavailability, volume of distribution, clearance, and half-life are not available.

2. Experimental Protocols

Consistent with the absence of pharmacokinetic data, no specific experimental protocols for the analysis of this compound in biological matrices have been published.

3. Signaling Pathways and Mechanism of Action

The mechanism of action for this compound and its potential interaction with signaling pathways are not documented in the available literature. While compounds containing a pyrrolidine ring are known to have diverse biological activities, the specific targets and pathways for this particular molecule have not been elucidated.[1][2]

4. General Information

This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle that is a common structural motif in medicinal chemistry.[1] It is available from various chemical suppliers and is likely used as a building block in the synthesis of more complex molecules for pharmaceutical research.[3][4] The presence of an amino group and a carboxylic acid group suggests it is an amino acid derivative.[3]

The requested in-depth technical guide on the pharmacokinetic profile of this compound cannot be provided at this time due to a lack of available scientific data. The ADME properties, relevant experimental protocols, and associated signaling pathways for this compound have not been reported in the public domain. To establish the pharmacokinetic profile and understand the biological activity of this compound, experimental studies would need to be conducted.

6. Visualizations

Due to the absence of information on signaling pathways or experimental workflows related to the pharmacokinetics of this compound, no diagrams can be generated.

References

- 1. Buy Methyl 3-Amino-1-benzylpyrrolidine-3-carboxylate Hydrochloride (EVT-12409242) [evitachem.com]

- 2. (S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester () for sale [vulcanchem.com]

- 3. cas 1319059-84-1|| where to buy this compound hydrochloride [french.chemenu.com]

- 4. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Incorporation of 3-Amino-1-benzylpyrrolidine-3-carboxylic acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance peptide stability, potency, and receptor selectivity. 3-Amino-1-benzylpyrrolidine-3-carboxylic acid is a unique, conformationally constrained amino acid. Its rigid pyrrolidine backbone can pre-organize the peptide structure, potentially leading to improved binding affinity and biological activity. The benzyl group on the nitrogen atom can also engage in specific interactions with biological targets and may improve pharmacokinetic properties. This document provides detailed application notes and protocols for the use of this compound in peptide synthesis.

Advantages of Incorporating this compound

The inclusion of this compound in a peptide sequence can offer several advantages:

-

Conformational Rigidity: The pyrrolidine ring restricts the rotational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation and reduce the entropic penalty upon binding to its target.

-

Proteolytic Stability: The unnatural structure of this amino acid can render the adjacent peptide bonds more resistant to cleavage by proteases, thereby increasing the in vivo half-life of the peptide.

-

Introduction of a Tertiary Amine: The N-benzyl group introduces a tertiary amine into the peptide backbone, which can influence the overall charge and lipophilicity of the molecule.

-

Potential for Novel Interactions: The benzyl group can participate in aromatic-aromatic or hydrophobic interactions with the target receptor, potentially increasing binding affinity and selectivity.

Data Presentation

The following tables provide templates for summarizing key quantitative data from the synthesis and purification of peptides containing this compound.

Table 1: Peptide Synthesis Parameters

| Peptide Sequence | Synthesis Scale (mmol) | Coupling Efficiency (%) | Overall Yield (mg) | Purity by HPLC (%) |